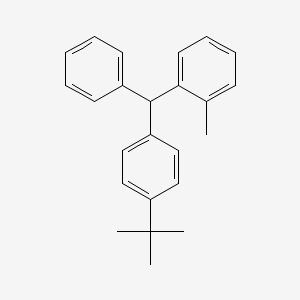
(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a phenylmethane backbone
準備方法
The synthesis of (4-tert-Butylphenyl)(2-methylphenyl)phenylmethane typically involves multi-step organic reactions. The synthetic routes often include Friedel-Crafts alkylation, where tert-butylbenzene and methylbenzene are reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces simpler hydrocarbons.
科学的研究の応用
(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research may explore its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigations into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which (4-tert-Butylphenyl)(2-methylphenyl)phenylmethane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
類似化合物との比較
(4-tert-Butylphenyl)(2-methylphenyl)phenylmethane can be compared with similar compounds such as:
(4-tert-Butylphenyl)phenylmethane: Lacks the methyl group, which may affect its reactivity and applications.
(2-methylphenyl)phenylmethane: Lacks the tert-butyl group, leading to different chemical properties and uses.
Phenylmethane: The simplest form, without any substituents, serving as a basic structure for comparison.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications.
特性
分子式 |
C24H26 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
1-tert-butyl-4-[(2-methylphenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C24H26/c1-18-10-8-9-13-22(18)23(19-11-6-5-7-12-19)20-14-16-21(17-15-20)24(2,3)4/h5-17,23H,1-4H3 |
InChIキー |
ZHLOOLYDOZTLLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


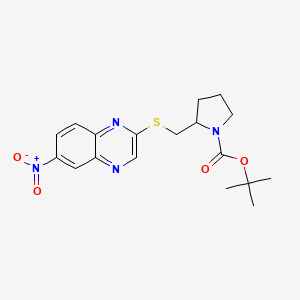
![(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14116626.png)
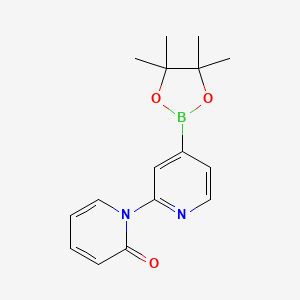
![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14116634.png)
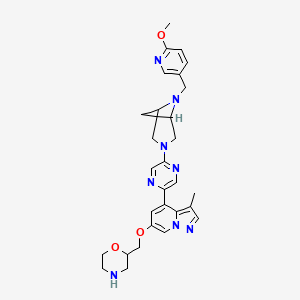
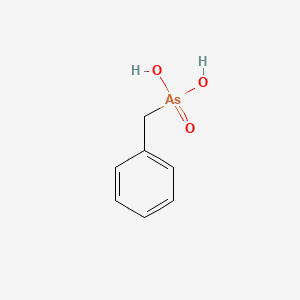
![trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14116649.png)
![[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol](/img/structure/B14116651.png)
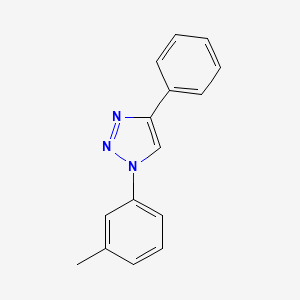

![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)
![(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B14116677.png)

